1-(Trifluoromethyl)cyclopropane-1-carboximidamide
Description
Properties
Molecular Formula |
C5H7F3N2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboximidamide |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H3,9,10) |
InChI Key |
JCNUYZCPMBKVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=N)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclopropanation with Trifluorodiazoethane
One of the most prominent methods involves the copper-catalyzed enantioselective cyclopropanation of alkenes using trifluorodiazoethane as the carbene source. This approach was detailed in recent literature, demonstrating high yields and stereoselectivity.
| Reaction Step | Description | Reference |
|---|---|---|
| Cyclopropanation of alkenes | Using trifluorodiazoethane with a chiral copper catalyst to generate trifluoromethyl-substituted cyclopropanes |
Mechanism:
The process involves the generation of a trifluoromethyl carbene intermediate from trifluorodiazoethane, which then undergoes a cyclopropanation of alkenes catalyzed by a chiral copper complex, leading to enantioselective formation of trifluoromethyl cyclopropanes.
- Achieved high enantioselectivity (up to 97% ee) and yields (up to 99%) for various substituted cyclopropanes.
- The method allows for the synthesis of complex, bioactive analogs, including derivatives related to pharmacologically relevant compounds.
Sulfonium Ylide-Mediated Cyclopropanation
Another notable approach involves the use of sulfonium ylides, which react with trifluoromethylalkenes to produce trifluoromethyl cyclopropanes.
| Reaction Step | Description | Reference |
|---|---|---|
| Cyclopropanation with sulfonium ylides | Reaction of trifluoromethylalkenes with sulfonium ylides under mild conditions |
- Yields of up to 97%, with diastereo- and enantioselectivity controlled through reaction conditions.
- The method is practical for synthesizing trifluoromethylated cyclopropanes with diverse substitution patterns.
Enantioselective Metal-Catalyzed Cyclopropanation
Cobalt-Catalyzed Cyclopropanation
Enantioselective cyclopropanation using cobalt catalysts involves in situ generation of trifluoromethyl diazomethane from trifluoroethylamine derivatives, followed by cobalt-catalyzed addition to styrene derivatives.
| Reaction Step | Description | Research Results |
|---|---|---|
| Cobalt-catalyzed cyclopropanation | Using trifluoromethyl diazomethane with styrene derivatives |
- Yields of approximately 95% with a diastereomeric ratio of 35:1 and enantiomeric excess of 90%.
- The method is effective for disubstituted cyclopropanes, providing access to enantioenriched compounds.
Myoglobin-Catalyzed Biocatalytic Approach
Recent advances include biocatalytic strategies employing engineered myoglobin to transfer trifluoromethylcarbene from gaseous trifluoromethyl diazomethane, producing highly enantioselective trifluoromethyl cyclopropanes.
| Reaction Step | Description | Research Results |
|---|---|---|
| Biocatalytic transfer | Using engineered myoglobin with ex situ generated CF3CHN2 |
- Yields ranged from 61% to 99%, with enantioselectivity up to 99.9%.
- This method provides a stereodivergent route to enantioenriched trifluoromethyl cyclopropanes, suitable for complex molecule synthesis.
Synthesis of Precursors and Functionalization
Synthesis of Trifluoromethylated Precursors
Preparation of trifluoromethylated diazo compounds, such as trifluoromethyl diazomethane, is fundamental for subsequent cyclopropanation reactions. Methods include:
- Reaction of trifluoroethylamine derivatives with nitrous acid or sodium nitrite under controlled conditions to generate trifluoromethyl diazo compounds.
- Use of sulfonium ylides as intermediates for safer handling and improved yields.
Post-Cyclopropanation Functionalization
The resulting cyclopropanes can be further functionalized via oxidation, amination, or cross-coupling reactions to generate derivatives like the target compound, 1-(Trifluoromethyl)cyclopropane-1-carboximidamide .
Data Summary and Comparative Table
| Method | Catalyst/Reagent | Yield (%) | Enantioselectivity (ee%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed cyclopropanation | Cu catalyst + trifluorodiazoethane | Up to 99 | Up to 97 | High selectivity, broad substrate scope | Requires handling diazo compounds |
| Sulfonium ylide-mediated | Sulfonium ylide + trifluoromethylalkenes | Up to 97 | Not specified | Mild conditions, versatile | Less enantioselective control |
| Cobalt-catalyzed | Co catalyst + trifluoromethyl diazomethane | 95 | 90 | Good for disubstituted cyclopropanes | Requires diazomethane precursor |
| Biocatalytic | Engineered myoglobin + CF3CHN2 | 61-99 | 97-99.9 | Highly enantioselective, environmentally friendly | Complex enzyme engineering |
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Cycloprop-2-ene ring with a 3-bromophenyl substituent and a diethylcarboxamide group.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at room temperature (18 h reaction, 77% yield) .
- Physical Properties : Melting point 102.2–102.5°C, Rf 0.23 (hexanes/EtOAc 1:1).
- The carboxamide (-CONEt₂) is less basic and reactive than the carboximidamide (-C(=NH)NH₂). The cycloprop-2-ene ring (unsaturated) increases strain compared to the saturated cyclopropane in the target compound.
3-Chloro-1,1,1-trifluoropropane
- Structure : Linear propane derivative with -CF₃ and -Cl substituents.
- Molecular Weight : 132.52 g/mol (calculated).
- Applications : Primarily used in R&D (e.g., as a solvent or intermediate) .
- Key Differences :
- Lacks the cyclopropane ring, reducing ring strain and reactivity.
- The -Cl group enables nucleophilic substitution, whereas the carboximidamide in the target compound supports hydrogen bonding or coordination chemistry.
rac-(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboximidamide (Acetic Acid Salt)
- Structure : Chiral cyclopropane with -CF₃ and carboximidamide groups; isolated as an acetic acid salt.
- Molecular Weight : 230.26 g/mol (salt form) .
- Key Differences :
- The acetic acid salt enhances solubility but alters reactivity compared to the free base.
- Racemic mixture introduces challenges in enantioselective synthesis or pharmacological applications.
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Efficiency : The carboxamide derivative () achieves a 77% yield under mild conditions, suggesting robust coupling methodologies that could be adapted for carboximidamide synthesis .
- Electronic Effects : The -CF₃ group in the target compound stabilizes the cyclopropane ring via electron withdrawal, whereas the -BrPh group in the carboxamide derivative may promote π-π stacking in supramolecular systems.
- Reactivity : Carboximidamides exhibit higher basicity and nucleophilicity compared to carboxamides, enabling participation in condensation or cyclization reactions.
Biological Activity
1-(Trifluoromethyl)cyclopropane-1-carboximidamide is a compound notable for its unique trifluoromethyl group, which enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C5H6F3N3. The presence of the trifluoromethyl group () significantly influences the compound's lipophilicity and reactivity, making it an interesting candidate for various biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmission and cellular signaling pathways.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Research has shown that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : In vitro studies indicate that this compound can induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on various cancer cell lines including breast and lung cancer. The results demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug.
Q & A
Q. How are byproducts from photodegradation or thermal decomposition characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
